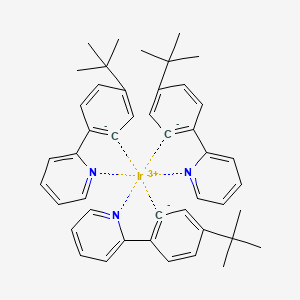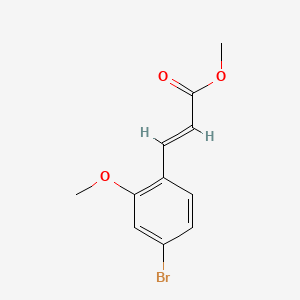
tert-Butyl (4-amino-2-hydroxycyclopentyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-amino-2-hydroxycyclopentyl)carbamate is a chemical compound with the molecular formula C11H21NO3. It is a derivative of carbamate, which is commonly used in organic synthesis as a protecting group for amines. This compound is of interest due to its unique structure, which includes both an amino group and a hydroxy group on a cyclopentyl ring, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-amino-2-hydroxycyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. One common method includes the use of tert-butyl chloroformate and 4-amino-2-hydroxycyclopentanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (4-amino-2-hydroxycyclopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: 4-oxo-2-hydroxycyclopentylcarbamate.
Reduction: 4-amino-2-hydroxycyclopentylcarbamate.
Substitution: N-alkylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (4-amino-2-hydroxycyclopentyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies .
Biology and Medicine
In biological and medical research, this compound can be used to study enzyme interactions and metabolic pathways. Its carbamate group can act as a reversible inhibitor of certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to act as a protecting group for amines makes it useful in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds .
Wirkmechanismus
The mechanism of action of tert-Butyl (4-amino-2-hydroxycyclopentyl)carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form a covalent bond with the active site of an enzyme, inhibiting its activity. This inhibition is often reversible, allowing the compound to be used as a temporary blocking group in various biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.
tert-Butyl (2-hydroxycyclopentyl)carbamate: Similar structure but with the hydroxy group on a different position of the cyclopentyl ring.
Uniqueness
tert-Butyl (4-amino-2-hydroxycyclopentyl)carbamate is unique due to the presence of both an amino and a hydroxy group on the cyclopentyl ring. This dual functionality allows for a wider range of chemical reactions and applications compared to simpler carbamate derivatives .
Eigenschaften
Molekularformel |
C10H20N2O3 |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
tert-butyl N-(4-amino-2-hydroxycyclopentyl)carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-6(11)5-8(7)13/h6-8,13H,4-5,11H2,1-3H3,(H,12,14) |
InChI-Schlüssel |
HQSCMBLNCFUOSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(CC1O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


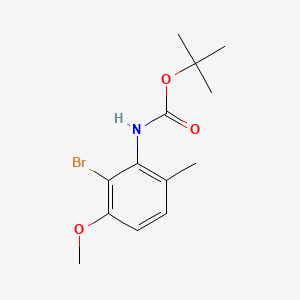
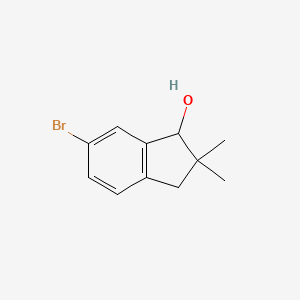

![Thieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B13909643.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13909645.png)
![2-[(Methylamino)methyl]pyridin-4-ol](/img/structure/B13909649.png)
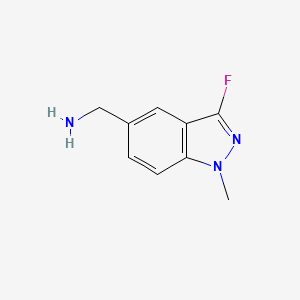

![2-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B13909675.png)
![O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13909687.png)
